molecular formula C19H23NO3 B14633700 1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene CAS No. 53982-28-8

1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene

Katalognummer: B14633700
CAS-Nummer: 53982-28-8
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: QJRMKQSVIYYYBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of an ethoxy group, a nitro group, and a methylphenyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene involves several steps. One common method is the nitration of 1-Ethoxy-4-[1-(4-methylphenyl)butyl]benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium ethoxide and potassium tert-butoxide.

    Reduction: The nitro group can be reduced to an amine using reagents like lithium aluminum hydride or catalytic hydrogenation.

The major products formed from these reactions include 1-Ethoxy-4-[1-(4-methylphenyl)-2-aminobutyl]benzene and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene is used in various scientific research applications, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding nitroaromatic compound metabolism.

    Medicine: Research on its derivatives has shown potential in developing new pharmaceuticals with antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethoxy and methylphenyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Vergleich Mit ähnlichen Verbindungen

1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene can be compared with other similar compounds such as:

    1-Ethoxy-4-[1-(4-methylphenyl)butyl]benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Ethoxy-4-[1-(4-methylphenyl)-2-aminobutyl]benzene: Contains an amino group instead of a nitro group, leading to different biological activities.

    1-Ethoxy-4-[1-(4-methylphenyl)-2-hydroxybutyl]benzene: Contains a hydroxyl group, affecting its solubility and reactivity.

The presence of the nitro group in this compound makes it unique and valuable for specific research applications.

Eigenschaften

CAS-Nummer

53982-28-8

Molekularformel

C19H23NO3

Molekulargewicht

313.4 g/mol

IUPAC-Name

1-[1-(4-ethoxyphenyl)-2-nitrobutyl]-4-methylbenzene

InChI

InChI=1S/C19H23NO3/c1-4-18(20(21)22)19(15-8-6-14(3)7-9-15)16-10-12-17(13-11-16)23-5-2/h6-13,18-19H,4-5H2,1-3H3

InChI-Schlüssel

QJRMKQSVIYYYBV-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(C1=CC=C(C=C1)C)C2=CC=C(C=C2)OCC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.